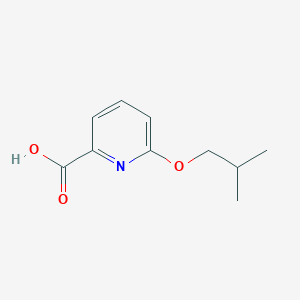

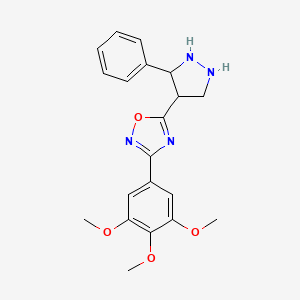

![molecular formula C24H19N5O3S B2624504 2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide CAS No. 1111260-70-8](/img/structure/B2624504.png)

2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been designed, synthesized, and evaluated for their DNA intercalation activities as anticancer agents .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinoxaline derivatives has been studied using molecular docking . This helps to investigate the binding modes of the compounds with the DNA active site .

作用機序

Target of Action

2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide primarily targets DNA within cancer cells. This compound intercalates into the DNA structure, disrupting the replication and transcription processes essential for cancer cell proliferation . By binding to DNA, it interferes with the normal function of the genetic material, leading to cell cycle arrest and apoptosis.

Mode of Action

The interaction of 2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide with DNA involves insertion between base pairs, causing structural distortions. This intercalation inhibits the activity of topoisomerase enzymes, which are crucial for DNA unwinding and replication . The inhibition of these enzymes results in the accumulation of DNA breaks and ultimately triggers cell death through apoptosis.

Biochemical Pathways

2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide affects several biochemical pathways, primarily those involved in DNA repair and cell cycle regulation. The compound’s intercalation into DNA activates the p53 pathway, leading to the expression of pro-apoptotic genes . Additionally, it disrupts the normal function of the cell cycle checkpoints, particularly the G2/M phase, preventing cells from progressing through mitosis.

Pharmacokinetics

The pharmacokinetic profile of 2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide includes its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed and distributed throughout the body, with a preference for tumor tissues due to enhanced permeability and retention effects . It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal and biliary routes. The bioavailability of the compound is influenced by its solubility and stability in the gastrointestinal tract.

Result of Action

The molecular and cellular effects of 2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide include the induction of DNA damage, inhibition of cell proliferation, and promotion of apoptosis . The compound’s action results in the reduction of tumor growth and metastasis, making it a potential candidate for anticancer therapy. The disruption of DNA replication and transcription processes leads to the selective killing of cancer cells while sparing normal cells.

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of 2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide . The compound is stable under physiological conditions but may degrade in highly acidic or basic environments. The presence of serum proteins can affect its bioavailability by binding to the compound and altering its distribution. Additionally, the efficacy of the compound can be modulated by the tumor microenvironment, including factors such as hypoxia and the presence of efflux pumps that may reduce drug accumulation in cancer cells.

: Source

将来の方向性

特性

IUPAC Name |

2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N5O3S/c1-32-17-10-7-11-18(14-17)33-23-22-27-28(15-21(30)25-16-8-3-2-4-9-16)24(31)29(22)20-13-6-5-12-19(20)26-23/h2-14H,15H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPILUDTMXFZNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)SC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

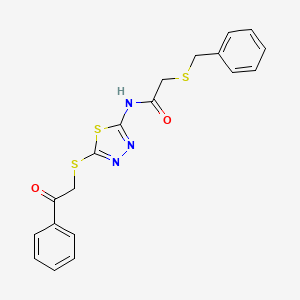

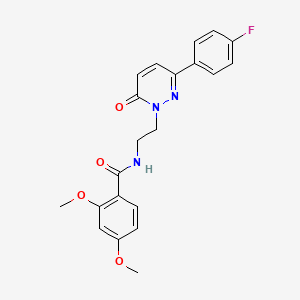

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2624428.png)

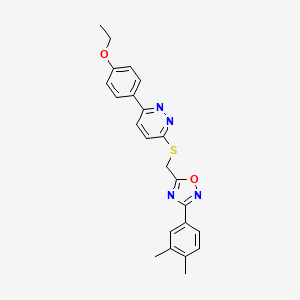

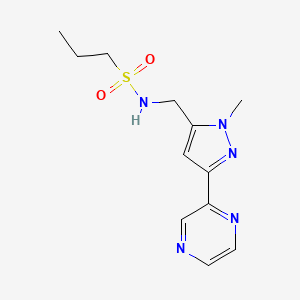

![tert-butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2624431.png)

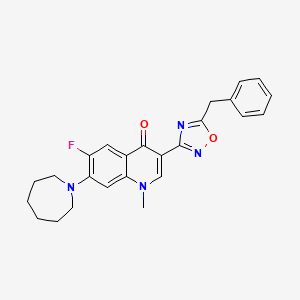

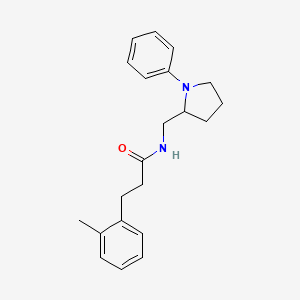

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2624432.png)

![5-(4-chlorophenyl)-2-{[4-hydroxydihydro-2(3H)-isoxazolyl]methylene}-1,3-cyclohexanedione](/img/structure/B2624437.png)

![N-[(1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2624439.png)

![2-Mercapto-5,6-dimethyl-3-m-tolyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2624441.png)